Nilutamide

Descripción

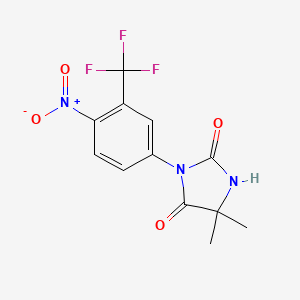

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5,5-dimethyl-3-[4-nitro-3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3N3O4/c1-11(2)9(19)17(10(20)16-11)6-3-4-8(18(21)22)7(5-6)12(13,14)15/h3-5H,1-2H3,(H,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWXYUMMDTVBTOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1)C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3034165 | |

| Record name | 5,5-Dimethyl-3-(alpha,alpha,alpha-trifluoro-4-nitro-m-tolyl)hydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3034165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nilutamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014803 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.19e-03 g/L | |

| Record name | Nilutamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014803 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

63612-50-0 | |

| Record name | Nilutamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63612-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nilutamide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063612500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nilutamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00665 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | nilutamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,5-Dimethyl-3-(alpha,alpha,alpha-trifluoro-4-nitro-m-tolyl)hydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3034165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5-Dimethyl-3-[4-nitro-2-(trifluormethyl)phenyl]-1H-imidazol-2,4(3H,4H)-dion | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NILUTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51G6I8B902 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nilutamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014803 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Ii. Molecular and Cellular Mechanisms of Nilutamide Action

Androgen Receptor Binding and Antagonism

Nilutamide functions as a selective competitive silent antagonist of the AR. wikipedia.org This means it binds to the AR, preventing natural androgens from binding and activating the receptor. patsnap.comunict.it The affinity of this compound for the AR is reported to be approximately 1 to 4% of that of testosterone (B1683101), and it is considered similar in affinity to bicalutamide (B1683754) and 2-hydroxyflutamide. wikipedia.org

Competitive Inhibition of Testosterone and Dihydrotestosterone (B1667394) Binding

This compound competes directly with endogenous androgens, specifically testosterone and DHT, for the ligand-binding pocket of the AR. patsnap.comscbt.com By occupying this site, this compound effectively prevents the binding of these natural agonists, thereby blocking the initiation of androgen-mediated signaling cascades. patsnap.comunict.it This competitive binding is a cornerstone of this compound's antiandrogenic activity. scbt.com

The relative binding affinities of several compounds for the human prostate tissue androgen receptor are shown in the table below:

| Compound | Relative Binding Affinity (%) |

| Metribolone | 100 |

| Dihydrotestosterone | 85 |

| Cyproterone acetate | 7.8 |

| Bicalutamide | 1.4 |

| This compound | 0.9 |

| Hydroxyflutamide | 0.57 |

| Flutamide (B1673489) | <0.0057 |

*Data adapted from Source wikipedia.org, relative to Metribolone (100%).

Impact on Androgen Receptor Translocation and DNA Association

Upon binding of an androgen ligand, the AR typically undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates into the cell nucleus. nih.govoncotarget.comaacrjournals.org In the nucleus, the activated AR dimer binds to specific DNA sequences known as androgen response elements (AREs), leading to the transcription of androgen-responsive genes. patsnap.comnih.govoncotarget.commdpi.com

This compound, by preventing the binding of activating androgens, inhibits the conformational changes necessary for AR activation. patsnap.com This blockade disrupts the subsequent steps of AR signaling, including its translocation to the nucleus and its association with DNA at AREs. patsnap.comhres.ca Consequently, this compound prevents the AR from effectively influencing gene expression related to cell growth and survival. patsnap.com While first-generation antiandrogens like this compound allow the AR to enter the nucleus and bind DNA, they recruit co-repressors and repel co-activators, thereby halting transcriptional activity. mdpi.com

Specificity Profile: Absence of Other Steroidal Receptor Interactions

A key characteristic of this compound is its specificity for the androgen receptor. Research indicates that this compound has affinity for androgen receptors but does not significantly bind to other steroidal receptors, including those for progestogen, estrogen, mineralocorticoid, and glucocorticoid hormones. drugbank.comunict.ithres.canih.govhmdb.casanofi.us This specificity contributes to its profile as a pure nonsteroidal antiandrogen, minimizing potential interactions and effects mediated by other steroid hormone pathways. drugbank.comunict.ithres.ca

Modulatory Effects on Steroidogenesis-Related Enzymes

Beyond its primary action on the AR, this compound has also been investigated for potential effects on enzymes involved in steroid synthesis.

Influence on Hypothalamic-Pituitary-Gonadal Axis Feedback (in non-castrated contexts)

In individuals who have not undergone castration (surgical or chemical), the administration of this compound as a monotherapy impacts the hypothalamic-pituitary-gonadal (HPG) axis. The HPG axis is a complex feedback system that regulates androgen production. researchgate.netmedicinetoday.com.au

Normally, androgens exert negative feedback on the hypothalamus and pituitary gland, suppressing the release of luteinizing hormone-releasing hormone (LHRH) and luteinizing hormone (LH), respectively. researchgate.net LH stimulates the Leydig cells in the testes to produce testosterone. oncotarget.comresearchgate.net

As an AR antagonist, this compound blocks the negative feedback effect of androgens at the hypothalamus and pituitary. wikipedia.org This disruption leads to increased secretion of LHRH and subsequently LH. wikipedia.orgwikipedia.org The elevated LH levels, in turn, stimulate the testes to produce more testosterone. wikipedia.orgwikipedia.org Studies have shown that this compound monotherapy can significantly increase serum testosterone levels, often doubling them, and can also lead to elevated levels of estradiol (B170435) and prolactin. wikipedia.org This hormonal state, characterized by increased gonadotropins and gonadal steroids, is sometimes described as "hypergonadotropic hypergonadism" in the context of nonsteroidal antiandrogen monotherapy in men. wikipedia.org This effect highlights the distinct mechanism of AR antagonism compared to approaches that directly suppress androgen synthesis or gonadotropin release. wikipedia.org

Downstream Molecular Signaling Pathway Perturbations 2.4.1. Effects on Androgen-Dependent DNA and Protein Synthesis

This compound, a nonsteroidal anti-androgen, exerts its effects primarily by competitively binding to the androgen receptor (AR), thereby blocking the action of androgens nih.govunict.itdrugbank.comdrugs.comt3db.cancats.iohres.camedchemexpress.com. Androgens, such as testosterone and dihydrotestosterone (DHT), play a crucial role in stimulating the growth and function of androgen-dependent tissues, including both normal and malignant prostatic tissue nih.govunict.itdrugbank.comncats.io. The AR is a ligand-activated nuclear transcription factor that, upon binding to androgens, undergoes conformational changes, dissociates from chaperone proteins, and translocates to the nucleus mdpi.combioscientifica.com. In the nucleus, the activated AR dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter or enhancer regions of target genes mdpi.combioscientifica.com. This binding modulates the transcription of genes that are essential for various cellular processes, including cell proliferation, differentiation, DNA synthesis, and protein synthesis mdpi.combioscientifica.comnih.govmdpi.com.

By competing with endogenous androgens for AR binding, this compound prevents the formation of the activated androgen-AR complex nih.govunict.itdrugbank.comdrugs.comt3db.cancats.iohres.ca. This blockade inhibits the nuclear translocation of the AR and its subsequent binding to AREs on DNA mdpi.comtaylorandfrancis.com. Consequently, the transcriptional activity of androgen-responsive genes is attenuated. This includes genes that positively regulate DNA synthesis and protein synthesis, which are critical for cell growth and division nih.govunict.itdrugbank.comdrugs.comt3db.cancats.ioaffygility.com.

While the mechanism by which this compound inhibits androgen-dependent DNA and protein synthesis through AR blockade is well-established, detailed quantitative data specifically measuring the direct impact of this compound on the rates of DNA and protein synthesis or providing extensive data tables on the perturbation of specific downstream signaling pathways directly linked to this inhibition were not extensively available in the consulted sources. The primary reported mechanism involves the prevention of AR-mediated transcriptional modulation of genes governing these processes.

Iii. Pharmacokinetic and Metabolic Research of Nilutamide

Absorption Dynamics and Systemic Exposure

Following oral administration, nilutamide is rapidly and completely absorbed. drugs.comfda.govpharmadoor.com.brsanofi.usdrugbank.comhres.canih.govresearchgate.net This efficient absorption leads to the attainment of high and persistent plasma concentrations. drugs.comfda.govpharmadoor.com.brsanofi.usdrugbank.comnih.govresearchgate.net Studies involving a single oral 150 mg dose of [14C]-nilutamide in patients with metastatic prostate cancer have confirmed its rapid and complete absorption based on analysis of blood, urine, and feces samples. drugs.comfda.govpharmadoor.com.brsanofi.us Peak plasma concentrations of approximately 0.9 mg/L have been observed within 3 hours after a single dose of 150 mg or 200 mg in patients with prostate cancer. researchgate.net

Distribution Characteristics

After absorption, this compound exhibits a detectable distribution phase. drugs.comfda.govpharmadoor.com.brsanofi.usfda.gov The compound demonstrates moderate binding to plasma proteins and low binding to erythrocytes. drugs.comfda.govpharmadoor.com.brsanofi.usfda.gov

Biotransformation Pathways and Metabolite Characterization

This compound undergoes extensive metabolism within the body. drugs.comfda.govpharmadoor.com.brdrugbank.comnih.govfda.govnih.gov Human metabolism studies using 14C-radiolabelled this compound have shown that less than 2% of the administered dose is excreted unchanged in urine after 5 days. drugs.comfda.govpharmadoor.com.brdrugbank.comnih.govfda.govnih.gov Five metabolites have been isolated from human urine. drugs.comfda.govpharmadoor.com.brfda.govnih.gov The majority of orally administered [14C]-nilutamide (62%) is eliminated in the urine within the first 120 hours, primarily as metabolites. drugs.comfda.govpharmadoor.com.br Fecal elimination is negligible, ranging from 1.4% to 7% of the dose after 4 to 5 days. drugs.comfda.govpharmadoor.com.brdrugbank.comhres.cahres.canih.gov The mean elimination half-life of unchanged this compound in studies with single doses ranging from 100-300 mg was between 38.0 and 59.1 hours, with most values falling between 41 and 49 hours. drugs.com The elimination of at least one metabolite is generally longer than that of the parent drug, ranging from 59 to 126 hours. drugs.com

Role of Cytochrome P450 Enzymes (e.g., CYP2C19) and Flavin-Containing Monooxygenases

In vitro studies have indicated that this compound can inhibit the activity of liver cytochrome P-450 isoenzymes, including CYP1A2, CYP2C9, and CYP3A4. sanofi.usfda.govwikipedia.orghemonc.orgnih.gov It has also been shown to inhibit CYP17A1 in vitro. wikipedia.org This inhibitory potential suggests that this compound may reduce the metabolism of other compounds that are substrates for these enzyme systems. sanofi.usfda.govhemonc.org Flavin-containing monooxygenases (FMOs) are also recognized as important enzymes in Phase I drug metabolism, involved in the oxygenation of xenobiotics. turkjps.orguniversiteitleiden.nl Research suggests that the reductive metabolism of this compound involves soluble flavoproteins nih.gov, which are related to FMOs.

Identification and Pharmacological Activity of Major Metabolites (e.g., D- and L-isomers)

Five metabolites of this compound have been identified and isolated from human urine. drugs.comfda.govpharmadoor.com.brfda.govnih.gov Two of these metabolites possess an asymmetric center resulting from the oxidation of a methyl group, leading to the formation of D- and L-isomers. drugs.comfda.govpharmadoor.com.brnih.gov One of these metabolites has demonstrated pharmacological activity in vitro, exhibiting 25% to 50% of the activity of the parent this compound. drugs.comfda.govpharmadoor.com.brnih.gov Further investigation revealed that the D-isomer of this active metabolite showed equal or greater potency compared to the L-isomer in vitro. drugs.comfda.govpharmadoor.com.brnih.gov The amino derivative, formed by the reduction of the nitro group, represents a major metabolite. hres.cahres.ca Another metabolite, the hydroxymethylnitro derivative, has shown some affinity for the androgen receptor. hres.cahres.ca However, the pharmacokinetics and pharmacodynamics of these metabolites have not been fully elucidated. fda.govpharmadoor.com.brnih.gov

Nitro Group Reduction in Specific Tissues (e.g., Lung)

Research has indicated that this compound undergoes reduction of its nitro group in specific tissues, such as the lung. nih.govnih.gov Studies in isolated rat lungs demonstrated the formation of the primary amino metabolite, indicating nitro moiety reduction by lung tissues. nih.gov This reductive metabolism in the lung primarily occurs in the cytosol and is oxygen-sensitive. nih.gov It requires cofactors such as NADPH and flavins (FMN, FAD) and appears to involve soluble flavoproteins. nih.gov Investigations using isolated lung cells revealed that alveolar macrophages are the primary contributors to the nitroreduction of this compound, while epithelial type II cells and non-ciliated Clara cells are less efficient. nih.gov Furthermore, studies have shown that nitric oxide synthases (NOSs) can anaerobically reduce this compound to its hydroxylamine (B1172632) and amine derivatives, involving the formation of an intermediate nitro anion radical. normalesup.org This tissue-specific nitroreductive metabolism, particularly in the lung, may be linked to some of the observed adverse effects of this compound. hemonc.orgnormalesup.orgmdpi.com

Elimination Kinetics and Excretion Routes

The elimination of this compound from the body primarily involves metabolism followed by excretion of the resulting metabolites. Less than 2% of the unchanged drug is excreted in the urine after 5 days. drugbank.compharmadoor.com.brnih.govdrugs.com

Parent Drug and Metabolite Half-Lives

This compound exhibits a relatively long elimination half-life in humans. Studies involving single doses of 100-300 mg have reported mean elimination half-lives ranging from 38.0 to 59.1 hours, with many values falling between 41 and 49 hours. pharmadoor.com.brdrugs.com The mean terminal phase plasma half-life of unchanged this compound in patients with advanced prostatic carcinoma was reported as 56 ± 19 hours. nih.gov The elimination of at least one metabolite of this compound is generally longer than that of the parent drug, ranging from 59 to 126 hours. pharmadoor.com.brdrugs.com Steady-state plasma levels of this compound are typically reached within 2 to 4 weeks with multiple dosing. pharmadoor.com.brdrugs.com

Interactive Table: Elimination Half-Lives

| Substance | Half-Life (hours) | Notes | Source |

| This compound (Parent) | 38.0 - 59.1 | Range from single-dose studies (mean) | pharmadoor.com.brdrugs.com |

| This compound (Parent) | 41 - 49 | Common range from single-dose studies | pharmadoor.com.brdrugs.com |

| This compound (Parent) | 56 ± 19 | Mean terminal phase in prostate cancer patients | nih.gov |

| At least one metabolite | 59 - 126 | Generally longer than parent drug | pharmadoor.com.brdrugs.com |

| Total radioactivity | 87 ± 27 | In prostate cancer patients | nih.gov |

Urinary and Fecal Excretion Contributions

The majority of orally administered this compound is eliminated in the urine, primarily as metabolites. drugbank.compharmadoor.com.brnih.govdrugs.com Approximately 62% of a single oral 150-mg dose of [14C]-nilutamide was eliminated in the urine within the first 120 hours in patients with metastatic prostate cancer. pharmadoor.com.brdrugs.com Fecal elimination is considered negligible, accounting for only 1.4% to 7% of the dose after 4 to 5 days. drugbank.compharmadoor.com.brnih.govdrugs.com Excretion of radioactivity in urine is likely to continue beyond 5 days. pharmadoor.com.brdrugs.com

Interactive Table: Excretion Routes

| Excretion Route | Percentage of Dose | Timeframe | Notes | Source |

| Urine | 62% | First 120 hours | Primarily as metabolites | pharmadoor.com.brdrugs.com |

| Feces | 1.4% - 7% | After 4-5 days | Considered negligible | drugbank.compharmadoor.com.brnih.govdrugs.com |

Comparative Pharmacokinetics Across Species (e.g., Rat, Dog, Human)

Interactive Table: Comparative Pharmacokinetics

| Species | Oral Bioavailability | Plasma Half-Life (hours) | Clearance (mL/hour/kg) | Primary Elimination Route | Source |

| Rat | Complete | 7 | 150 | Metabolism (Urinary metabolites) | nih.gov |

| Human | Rapid and complete | 38.0 - 59.1 (mean) | Not readily available | Metabolism (Urinary excretion of metabolites) | drugbank.compharmadoor.com.brnih.govdrugs.comnih.gov |

| Dog | Not readily available | Not readily available | Not readily available | Not readily available | nih.gov |

Iv. Preclinical Research Findings on Nilutamide

In Vitro Efficacy Studies

In vitro studies have been crucial in elucidating the direct interaction of Nilutamide with the androgen receptor and quantifying its potency relative to other antiandrogenic compounds.

This compound acts as a selective, competitive, and silent antagonist of the androgen receptor. wikipedia.org Its binding affinity for the AR is approximately 1% to 4% of that of testosterone (B1683101). wikipedia.org In comparative studies, the potency of this compound has been evaluated against other antiandrogens. For instance, in one study, the ability of various antiandrogens to reverse testosterone-induced proliferation of Shionogi mouse mammary tumor cells was assessed. The concentrations required to achieve 50% inhibition (IC50) were determined for this compound, Casodex (Bicalutamide), and the active metabolite of flutamide (B1673489), OH-flutamide. nih.gov

Another study using a cellular thermal shift assay (CETSA HT) in a prostate cancer cell line provided apparent intracellular Ki values, offering a measure of antagonist-receptor binding affinity in a cellular context. nih.gov

Below is a data table summarizing the comparative inhibitory concentrations of different antiandrogens from in vitro studies.

| Compound | Cell Line/Assay | Parameter Measured | IC50 / Ki Value | Source |

| This compound | Shionogi Mouse Mammary Tumor Cells | Inhibition of Testosterone-Induced Proliferation | 412 nM | nih.gov |

| OH-Flutamide | Shionogi Mouse Mammary Tumor Cells | Inhibition of Testosterone-Induced Proliferation | 72 nM | nih.gov |

| Casodex (Bicalutamide) | Shionogi Mouse Mammary Tumor Cells | Inhibition of Testosterone-Induced Proliferation | 243 nM | nih.gov |

| This compound | T-47D Human Breast Cancer Cells | Inhibition of Testosterone-Induced GCDFP-15 Secretion | 87 nM | nih.gov |

| OH-Flutamide | T-47D Human Breast Cancer Cells | Inhibition of Testosterone-Induced GCDFP-15 Secretion | 29 nM | nih.gov |

| Casodex (Bicalutamide) | T-47D Human Breast Cancer Cells | Inhibition of Testosterone-Induced GCDFP-15 Secretion | 180 nM | nih.gov |

| This compound | Prostate Cancer Cell Line (CETSA HT) | Apparent Intracellular Ki | >1000 nM | nih.gov |

| Bicalutamide (B1683754) | Prostate Cancer Cell Line (CETSA HT) | Apparent Intracellular Ki | 506 nM | nih.gov |

| Enzalutamide | Prostate Cancer Cell Line (CETSA HT) | Apparent Intracellular Ki | 63 nM | nih.gov |

| ARN-509 (Apalutamide) | Prostate Cancer Cell Line (CETSA HT) | Apparent Intracellular Ki | 42 nM | nih.gov |

| Hydroxyflutamide | Prostate Cancer Cell Line (CETSA HT) | Apparent Intracellular Ki | 415 nM | nih.gov |

This table is interactive. You can sort and filter the data.

These studies indicate that while this compound is an effective androgen receptor antagonist, other compounds like OH-flutamide and second-generation antiandrogens such as Enzalutamide exhibit higher binding affinities in these specific in vitro models. nih.govnih.gov

In Vivo Antiandrogenic Activity in Animal Models

In vivo studies in animal models have confirmed the antiandrogenic activity of this compound, demonstrating its ability to counteract the physiological effects of androgens on sensitive tissues.

In animal studies, this compound effectively prevents the normal androgenic response. drugcentral.orgdrugs.com A key measure of antiandrogenic activity in vivo is the ability of a compound to inhibit the growth-promoting effects of androgens on organs such as the prostate and seminal vesicles. In rats, this compound has been shown to inhibit the androgen-induced increase in prostate weight, providing direct evidence of its antagonistic action at the receptor level within a physiological system. rndsystems.com

Mechanistic Investigations of Off-Target Biological Activities

A critical aspect of preclinical evaluation is determining the specificity of a drug for its intended target and identifying any interactions with other hormonal receptors.

Pharmacological studies have consistently shown that this compound is a pure antiandrogen. nih.gov It demonstrates affinity for the androgen receptor but does not bind to progestogen, estrogen, mineralocorticoid, or glucocorticoid receptors. drugcentral.orgdrugs.comnih.gov This high degree of specificity means that this compound's biological effects are mediated solely through its blockade of the androgen receptor, without exerting other hormonal effects that could lead to a different spectrum of physiological responses or side effects. drugcentral.orgdrugs.com

Preclinical Toxicity Studies and Underlying Mechanisms

Preclinical toxicity studies aim to identify potential adverse effects and understand their biochemical basis. For this compound, research has pointed to mitochondrial dysfunction as a potential mechanism for observed hepatotoxicity. A study comparing Flutamide to a cyano-analogue in a mouse hepatocyte cell line (TAMH) provided insights that may be relevant to other nitroaromatic compounds like this compound. nih.gov This research indicated that the nitroaromatic group on Flutamide enhances cytotoxicity, likely through mechanisms involving mitochondrial dysfunction, depletion of ATP, and inhibition of complex I of the electron transport chain. nih.gov Given that this compound is also a nitroaromatic compound, it has been suggested that it may undergo P450 reductase-mediated electron reduction, leading to the generation of free radicals and protein covalent adducts, which could contribute to cellular toxicity. nih.gov

Hepatocellular Injury Mechanisms

This compound, a nitroaromatic compound, has been shown to undergo redox cycling within liver microsomes. This process involves the reduction of the this compound nitro group by enzymes such as NADPH-cytochrome P-450 reductase, forming a nitro anion-free radical. nih.gov In the presence of oxygen, this radical can transfer an electron to molecular oxygen, regenerating the parent this compound molecule and producing a superoxide (B77818) anion. This superoxide anion can then be dismuted to hydrogen peroxide, contributing to a state of oxidative stress within the hepatocyte. nih.gov This redox cycling leads to an increased consumption of non-mitochondrial oxygen, further indicating the generation of reactive oxygen species (ROS). nih.gov The accumulation of these ROS can overwhelm the cell's antioxidant defenses, leading to damage of cellular macromolecules and contributing to cell death. nih.govnih.gov The nitroaromatic structure of this compound is considered a key contributor to its toxicity due to its susceptibility to this type of metabolic reduction. drugs.com

A direct consequence of the oxidative stress induced by this compound's redox cycling is the perturbation of the cellular antioxidant systems, most notably the glutathione (B108866) (GSH) system. nih.gov Studies in isolated rat hepatocytes have demonstrated that this compound toxicity is associated with a significant depletion of reduced glutathione (GSH) and a corresponding increase in glutathione disulfide (GSSG), the oxidized form. nih.gov GSH is a critical intracellular antioxidant, and its depletion leaves the cell vulnerable to damage from ROS. The protective role of glutathione is highlighted by findings that the toxicity of this compound can be prevented by the administration of glutathione precursors such as L-cystine, L-cysteine, and N-acetyl-L-cysteine, which help to replenish intracellular GSH stores. nih.gov

| Intervention | Effect on this compound-induced Hepatotoxicity |

| Glutathione precursors (L-cystine, L-cysteine, N-acetyl-L-cysteine) | Prevention of toxicity |

| Thiol reductants (dithiothreitol) | Prevention of toxicity |

| Antioxidants (N,N'-diphenyl-p-phenylene-diamine, alpha-tocopherol) | Prevention of toxicity |

Beyond inducing oxidative stress in the cytosol, this compound has been shown to directly target mitochondria, impairing their function. A key mechanism of this compound-induced mitochondrial dysfunction is the inhibition of the electron transport chain at the level of Complex I (NADH:ubiquinone oxidoreductase). nih.gov Research on isolated mitochondria has shown that this compound inhibits respiration supported by substrates that feed electrons into Complex I, but not respiration supported by substrates for Complexes II, III, or IV. drugs.com This inhibition of Complex I leads to a decrease in mitochondrial membrane potential and a subsequent reduction in ATP formation. drugs.com In hepatocytes, this impairment of mitochondrial respiration can lead to a significant drop in cellular ATP levels, particularly in the absence of alternative energy sources like glucose, ultimately resulting in early-onset toxicity. drugs.com

| Mitochondrial Parameter | Effect of this compound |

| Respiratory Complex I Activity | Inhibition |

| Mitochondrial Membrane Potential | Decreased |

| ATP Formation | Decreased |

Pulmonary Pathological Changes (e.g., Granulomatous Inflammation, Chronic Alveolitis)

Preclinical animal studies have identified the lungs as a target for this compound toxicity. Administration of this compound to rats over an 18-month period at a dose of 45 mg/kg/day resulted in an increased incidence of lung pathology. nih.gov The observed pathological changes included granulomatous inflammation and chronic alveolitis. nih.gov These findings are consistent with clinical observations of interstitial pneumonitis in patients treated with this compound, which can present with interstitial or alveolo-interstitial changes on chest X-rays. nih.govnih.govtaylorandfrancis.com

The mechanism underlying this compound-induced pulmonary toxicity is believed to be linked to its nitroaromatic structure, similar to its hepatotoxicity. drugs.comnih.gov In vitro studies have shown that this compound can be metabolized by microsomal NADPH-cytochrome P450 reductase in the lungs of both rats and humans. nih.gov This metabolic process involves the reduction of the nitro group to form a nitro anion-free radical. nih.govnih.gov The formation of these reactive intermediates within the lung tissue is a likely initiating event for the subsequent inflammatory response. While the precise role of alveolar macrophages has not been fully elucidated, the development of granulomatous inflammation strongly suggests their involvement. nih.gov Macrophages are key cells in the formation of granulomas, and their activation by the reactive metabolites of this compound or the resulting cellular damage is a plausible step in the pathogenesis of the observed pulmonary changes.

Carcinogenesis Research (e.g., Leydig Cell Tumors in Rats)

Carcinogenesis studies in rats have raised concerns about the potential for antiandrogenic compounds to induce Leydig cell tumors. While direct studies on this compound are not as extensively reported as for other antiandrogens like flutamide and bicalutamide, the mechanism of action is shared across this class of drugs. nih.govnih.gov The proposed mechanism for Leydig cell tumorigenesis is not related to direct genotoxicity but rather to a disruption of the hormonal feedback loop of the hypothalamic-pituitary-testicular (HPT) axis. focusontoxpath.com

By blocking the androgen receptor, this compound prevents the negative feedback of testosterone on the pituitary gland and hypothalamus. This leads to a sustained increase in the secretion of luteinizing hormone (LH). focusontoxpath.com Chronic hypersecretion of LH acts as a trophic stimulus on the Leydig cells of the testes, leading to hyperplasia and eventually the development of benign Leydig cell adenomas. nih.govfocusontoxpath.com This mechanism has been demonstrated for flutamide, which is structurally related to this compound. nih.govfocusontoxpath.com The development of Leydig cell tumors in rats treated with antiandrogens is considered a species-specific effect and its relevance to humans is questionable. nih.gov

| Compound Class | Proposed Mechanism of Leydig Cell Tumorigenesis in Rats |

| Nonsteroidal Antiandrogens (e.g., Flutamide, Bicalutamide, this compound) | Androgen receptor blockade → Disruption of HPT axis negative feedback → Sustained hypersecretion of Luteinizing Hormone (LH) → Trophic stimulation of Leydig cells → Leydig cell hyperplasia and adenomas |

Mutagenicity Assessments (e.g., Ames Test, Micronucleus Test)

Genotoxicity assays are crucial in preclinical safety evaluations of pharmaceutical compounds to assess their potential to induce genetic damage. Standard tests include the Ames test for gene mutations and the micronucleus test for chromosomal damage.

The Ames test , or bacterial reverse mutation assay, is a widely used method to evaluate the mutagenic potential of chemical compounds. The test utilizes several strains of the bacterium Salmonella typhimurium with mutations in genes involved in histidine synthesis. These bacteria cannot grow in a histidine-free medium. A suspected mutagen is added to the culture, and if it causes mutations that revert the original mutation, the bacteria will regain the ability to synthesize histidine and grow. The number of reverted colonies is proportional to the mutagenic potency of the substance.

The micronucleus test is an in vivo or in vitro mammalian cell assay that detects chromosomal damage. Micronuclei are small, extranuclear bodies that contain fragments of chromosomes or whole chromosomes that were not incorporated into the nucleus after cell division. The formation of micronuclei indicates that a substance may be a clastogen (causing chromosome breakage) or an aneugen (causing chromosome loss). In this assay, cells are exposed to the test compound, and the frequency of micronucleated cells is measured.

While these tests are standard for assessing the mutagenic potential of drugs, specific results for this compound from Ames and micronucleus tests are not widely available in publicly accessible scientific literature.

Novel Preclinical Models for this compound Research

The development of more clinically relevant preclinical models is essential for advancing cancer therapy. Patient-derived xenografts (PDXs) and organoids have emerged as powerful tools in prostate cancer research, offering significant advantages over traditional cell line-based models.

Patient-Derived Xenografts (PDXs) are created by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse. nih.govresearchgate.net These models are known to better recapitulate the histological and genetic characteristics of the original tumor compared to conventional cell-line-derived xenografts. nih.govmdpi.commdpi.com By preserving the tumor microenvironment and cellular heterogeneity, PDX models can be invaluable for evaluating the efficacy of anticancer drugs and for studying mechanisms of drug resistance. researchgate.net In the context of prostate cancer, PDX models can mirror the progression of the disease and its response to therapies. nih.gov

Organoids are three-dimensional (3D) cell cultures derived from stem cells or patient tissues that self-organize to form structures resembling a miniature, simplified version of an organ. nih.govresearchgate.netmdpi.com Prostate cancer organoids can be grown from tumor biopsies and have been shown to recapitulate key features of the original tumor, including its genomic landscape and response to treatment. nih.govmdpi.comfrontiersin.org These models provide a platform for high-throughput drug screening and personalized medicine, allowing for the testing of various therapies on patient-specific tumor models in a laboratory setting. frontiersin.orgamericanjournalofcasereports.com

The application of PDX and organoid models in this compound research holds significant potential. Although specific studies detailing the use of these advanced models to evaluate this compound are not extensively documented in the available literature, their utility for assessing anti-androgen therapies, in general, is well-recognized. These models could be employed to investigate:

Treatment Response: Evaluating the efficacy of this compound in a setting that more closely mimics the patient's tumor.

Resistance Mechanisms: Investigating the molecular changes that lead to this compound resistance in prostate cancer.

Biomarker Discovery: Identifying predictive biomarkers that can help select patients who are most likely to benefit from this compound treatment.

By providing a more accurate representation of human prostate cancer, PDX and organoid models offer a promising avenue for refining the use of this compound and developing more effective treatment strategies. nih.gov

V. Clinical Research and Therapeutic Applications of Nilutamide

Efficacy in Androgen-Sensitive Malignancies

Nilutamide has demonstrated efficacy in the treatment of androgen-sensitive prostate cancer, often as part of a combined androgen blockade strategy. nih.govnih.gov Studies have evaluated its impact on various clinical endpoints, including disease progression, survival, and tumor marker response. nih.govauajournals.org

Outcomes in Metastatic Prostate Cancer in Combination Therapy

In patients with metastatic prostate cancer who have undergone orchiectomy (surgical castration), the addition of this compound has been shown to improve outcomes compared to castration alone. nih.govauajournals.org Combined androgen blockade (CAB) with this compound aims to inhibit androgens from both testicular and adrenal sources. auajournals.org

| Endpoint | This compound + Castration Median | Placebo + Castration Median | Difference | p-value | Source |

| Interval to Progression | 21.2 months | 14.7 months | 6.5 months | 0.002 | auajournals.org |

| Interval to Cancer Death | 37.0 months | 29.8 months | 7.2 months | 0.013 | auajournals.org |

| Overall Survival | 27.3 months (range 24.3-27.3) | 23.6 months (range 18.9-24.2) | 3.7 months | 0.0326 | nih.gov |

Prostate-Specific Antigen (PSA) is a widely used tumor marker in prostate cancer for diagnosis, monitoring response to therapy, and predicting outcomes. frontiersin.orgnih.gov Studies have investigated the role of PSA normalization as a predictive biomarker in patients treated with this compound in combination with castration. auajournals.orgnih.gov

Normalization of PSA levels at 3 months from the start of therapy has been identified as a predictor of good long-term outcome in patients receiving combined androgen blockade with this compound and orchiectomy. auajournals.orgnih.gov Achieving a normal PSA level within 3 months of treatment with this compound plus orchiectomy increased the probability of a longer progression-free interval and survival. auajournals.orgnih.gov This finding is consistent with results from other studies where PSA normalization by 3 months was associated with gains in median interval to progression and survival, regardless of the specific treatment group. auajournals.org

One study found that patients whose PSA was normal at 3 months had significantly longer median intervals to disease progression (p < 0.0001) and death (p < 0.0001) than those with elevated PSA at 3 months. ru.nl Median progression-free intervals were 24 months versus 17 months, respectively, and median interval to disease-related death was 49 months versus 28 months, respectively. ru.nl The percentage of patients with normal PSA at 3 months was significantly greater in the this compound plus orchiectomy group (59%) than in the placebo plus orchiectomy group (28%). ru.nl

In androgen-independent prostate cancer (AIPC), this compound has also shown activity in reducing PSA levels. nih.govascopubs.org In a retrospective study of 45 patients with AIPC treated with this compound as secondary hormonal therapy, 18 patients (40%) had a PSA level decrease of ≥ 50%. nih.govascopubs.org Responders (those with a PSA decline ≥ 50%) had a median time to progression of 4.4 months. nih.govascopubs.org

Objective tumor response rates have also been evaluated in studies of this compound in combination therapy for metastatic prostate cancer. A meta-analysis reported that the this compound group showed improved objective response rates (RR=1.77, 95%CI 1.46-2.14, p<0.00001) and complete response rates (RR=2.13, 95%CI 1.40-3.23, p=0.003) when compared to placebo in patients who underwent orchiectomy. nih.gov Another analysis revealed that combined androgen blockade with this compound and orchiectomy was effective and beneficial in terms of objective response (RR, 1.68; 95%CI 1.42-1.99) and complete response (RR, 2.03; 95% CI, 1.35-3.06). nih.gov

In a study of this compound as monotherapy in previously untreated patients with metastatic carcinoma of the prostate, the objective response rate was 38.5%. auajournals.org

Role in Combined Androgen Blockade Strategies

This compound is utilized as part of combined androgen blockade (CAB) strategies, which typically involve the combination of an antiandrogen with medical or surgical castration. auajournals.orgnih.gov The rationale behind CAB is to block the effects of androgens produced by both the testes and the adrenal glands. auajournals.orgnih.gov While castration significantly reduces testicular androgens, adrenal androgens remain unaffected, and CAB aims to inhibit the action of these remaining androgens. auajournals.orgnih.gov

Studies have investigated the efficacy of CAB with this compound compared to castration alone. Some larger trials have detected survival benefits with combined treatment, although results across studies have been inconsistent. nih.gov A meta-analysis of 7 double-blind studies indicated beneficial effects for this compound and orchiectomy compared to orchiectomy plus placebo with respect to best objective response, improvement in bone pain, levels of tumor markers, and disease progression. auajournals.org However, a systematic review of meta-analytic reports concluded that the small survival benefit conferred by MAB with NSAAs like this compound is of questionable clinical significance given potential added toxicity, suggesting that combined treatment should not be routinely offered beyond blocking testosterone (B1683101) flare. nih.gov

Mitigation of Androgen Flare Phenomenon with GnRH Agonists

The initiation of gonadotropin-releasing hormone (GnRH) agonist therapy can cause a transient increase in luteinizing hormone (LH), follicle-stimulating hormone (FSH), and testosterone levels during the first 1 to 3 weeks, a phenomenon known as "flare." researchgate.netnih.gov This testosterone surge can potentially lead to a temporary worsening of symptoms, such as increased bone pain, urinary obstruction, or spinal cord compression. researchgate.netnih.gov

Antiandrogenic agents like this compound can be used to prevent or minimize the effects of this testosterone flare when initiating GnRH agonist therapy. researchgate.netnih.gov By blocking the androgen receptor, this compound counteracts the effects of the initial testosterone surge. researchgate.netwikipedia.org Several guidelines recommend the use of AR antagonists for a period prior to or concurrently with the first GnRH agonist injection to prevent flare effects. frontiersin.org Clinical trials have shown that combining GnRH agonists with antiandrogen drugs like this compound can be effective in controlling the levels of PSA, LH, and testosterone, and can lead to fewer PSA flares in the early stages of treatment. frontiersin.org

Non-Oncological Investigational Applications

Beyond its established role in prostate cancer, this compound has been subject to exploratory research for other conditions influenced by androgen activity.

Research in Transgender Hormone Therapy

This compound has been studied as a component of feminizing hormone therapy for transgender women. wikipedia.orgtaylorandfrancis.comwikipedia.org Several small clinical studies have assessed its effects in treatment-naive individuals. wikipedia.org

Endocrine and Clinical Feminization Profiles

Studies involving young transgender women (aged 19–33 years) receiving this compound monotherapy at a dosage of 300 mg/day demonstrated observable signs of clinical feminization within 8 weeks. wikipedia.org These signs included breast development, decreased body hair (excluding facial hair), reduced morning erections and sex drive, and positive psychological and emotional changes. wikipedia.org Breast development was observed in all subjects within 6 weeks and was associated with increased nipple sensitivity; this, along with decreased hair growth, was among the earliest indicators of feminization. wikipedia.orgwikipedia.org

Endocrine profile changes with this compound monotherapy included a significant increase in luteinizing hormone (LH) and testosterone levels, with estradiol (B170435) levels tripling. wikipedia.orgwikipedia.org Follicle-stimulating hormone levels remained largely unchanged, while a slight but significant increase in prolactin and sex hormone-binding globulin levels was noted. wikipedia.org The subsequent addition of ethinylestradiol to this compound therapy after 8 weeks reversed the increases in LH, testosterone, and estradiol, leading to a dramatic suppression of testosterone into the castrate range. wikipedia.orgwikipedia.org Both this compound alone and in combination with estrogen were considered effective for antiandrogen action and feminization in transgender women. wikipedia.org

Here is a summary of observed endocrine changes with this compound monotherapy:

| Hormone | Change with this compound Monotherapy |

| Luteinizing Hormone (LH) | More than doubled |

| Testosterone | More than doubled |

| Estradiol | Tripled |

| Follicle-Stimulating Hormone | Unchanged |

| Prolactin | Slight but significant increase |

| Sex Hormone-Binding Globulin | Increased |

Histological Alterations in Androgen-Targeted Tissues

Research has indicated that this compound can induce histological changes in androgen-targeted tissues in transgender women. While this compound did not alter the size of the prostate gland, it was found to change its histology. wikipedia.org These changes included an increase in stromal tissue and a significant reduction in acini and atrophic epithelial cells, indicative of glandular atrophy. wikipedia.org Readily apparent histological changes were also observed in the testes, including a reduction in tubular and interstitial cells. wikipedia.org

Exploratory Studies in Other Androgen-Driven Conditions (e.g., Advanced Breast Cancer, Acne, Seborrhea)

This compound has been explored in the treatment of other androgen-driven conditions. It has been studied in the treatment of advanced breast cancer. wikipedia.orgoup.com

In the context of skin conditions, this compound has been assessed for the treatment of acne and seborrhea in women in at least one small clinical study. wikipedia.orgtaylorandfrancis.com In this study, this compound at a dosage of 200 mg/day resulted in a marked decrease in seborrhea and acne within the first month, with practical disappearance after 2 months of treatment. wikipedia.org However, unlike flutamide (B1673489), this compound has not been evaluated in detail for the therapy of hirsutism or acne in broader studies. nih.govnih.gov

Mechanisms of Clinical Adverse Events

While this article focuses on investigational applications, understanding the mechanisms of significant adverse events is crucial in the clinical research context.

Pulmonary Toxicity: Interstitial Pneumonitis and Fibrosis

Interstitial pneumonitis is an uncommon but potentially serious adverse event associated with this compound treatment, occurring in approximately 2% of treated patients in controlled clinical trials. nih.govdrugs.com Reports of interstitial changes, including pulmonary fibrosis, leading to hospitalization and death have occurred rarely in post-marketing surveillance. drugs.comfda.govdrugs.com Symptoms can include exertional dyspnea, cough, chest pain, and fever. drugs.comfda.govdrugs.com Chest X-rays may show interstitial or alveolo-interstitial changes, and pulmonary function tests can reveal a restrictive pattern with decreased DLco. drugs.comfda.gov Most cases have been reported to occur within the first 3 months of treatment and often reversed with discontinuation of the therapy. drugs.com The incidence of interstitial pneumonitis with this compound has been noted to be higher in Japanese patients (12.6% in one study). wikipedia.org

The precise mechanisms by which nonsteroidal antiandrogens, including this compound, cause pulmonary disease remain unclear. nih.govbmj.comfrontiersin.orgresearchgate.net While the exact pathogenesis is not fully elucidated, some research suggests a potential role for hypersensitivity in this compound-induced pneumonitis. researchgate.net

Hepatotoxicity: Acute Liver Injury and Fatal Outcomes

This compound has been associated with instances of clinically apparent acute liver injury, although these are considered rare. nih.gov While the number of published cases is few, fatal outcomes have been reported. wikipedia.orgnih.govdrugs.comsanofi.us Hepatotoxicity generally manifests within the first 3 to 4 months of treatment. drugs.comsanofi.us The clinical pattern of enzyme elevations in reported cases is typically hepatocellular, resembling liver injury induced by flutamide, another nonsteroidal antiandrogen. nih.gov Despite the rarity of clinically apparent injury, fatal instances have occurred. wikipedia.orgnih.govdrugs.comsanofi.us For example, a 65-year-old man developed jaundice eight weeks after starting this compound, progressing to liver failure and death three weeks later. nih.gov Another case involved a 67-year-old man who developed jaundice three months into treatment, leading to progressive hepatic failure and death four weeks later. nih.gov

Correlation with Liver Enzyme Elevations

Elevations in serum aminotransferase levels have been observed during this compound therapy. In large registration clinical trials, ALT elevations occurred in 8% of patients, with a range of 2% to 33%. nih.gov These elevations were usually mild, asymptomatic, and transient, necessitating drug discontinuation in only 1% of treated patients in controlled clinical trials. nih.govdrugs.comsanofi.us Hepatitis or marked increases in liver enzymes leading to drug discontinuation occurred in 1% of patients in controlled clinical trials. drugs.comsanofi.us While mild ALT elevations are often self-limiting even with continued medication, the rare instances of clinically apparent liver injury, though usually self-limiting, have included several fatal cases. nih.gov Monitoring of liver tests is recommended before starting treatment and at regular intervals, particularly during the first four months, with discontinuation advised if symptoms, jaundice, or marked serum aminotransferase elevations arise. nih.govdrugs.comsanofi.us

Data on Liver Enzyme Elevations in Clinical Trials:

| Adverse Event | Incidence in Clinical Trials |

| ALT Elevations | 8% (range 2-33%) nih.gov |

| Hepatitis or Marked Enzyme Increase Leading to Discontinuation | 1% drugs.comsanofi.us |

Other Systemic Adverse Effects

Beyond hepatotoxicity, this compound is associated with other systemic adverse effects. Common side effects include hot flashes, nausea, vomiting, constipation, dizziness, and visual disturbances such as impaired adaptation to darkness. wikipedia.orgnih.govpatsnap.commayoclinic.orgclevelandclinic.orgcancercareontario.cadrugs.comnps.org.au Interstitial pneumonitis is an uncommon but potentially serious adverse event, occurring in approximately 2% of treated patients in controlled clinical trials and capable of progressing to respiratory failure and death. nih.govdrugs.comsanofi.uspatsnap.comcancercareontario.cadrugs.comnps.org.au There is a notably higher incidence of interstitial pneumonitis reported in Japanese patients (12.6% to 17%). wikipedia.orgsanofi.uscancercareontario.ca Other reported effects include reduced libido, erectile dysfunction, gynecomastia, fatigue, anorexia, weight loss, and alcohol intolerance characterized by facial flushing, malaise, and hypotension, occurring in about 5% of patients. wikipedia.orgnih.govdrugs.compatsnap.commayoclinic.orgclevelandclinic.orgcancercareontario.cadrugs.comnps.org.au Rare cases of aplastic anemia have also been reported in post-marketing surveillance, although a causal relationship has not been definitively ascertained. drugs.comsanofi.us

Vi. Mechanisms of Resistance to Nilutamide

Androgen Receptor Pathway Reactivation Mechanisms

Despite the presence of nilutamide, the androgen receptor pathway can be reactivated through several mechanisms, restoring AR-driven gene expression and tumor growth mdpi.comnih.govaacrjournals.org.

One significant mechanism is the overexpression of the AR gene, which can occur through gene amplification mdpi.comaacrjournals.orgamegroups.org. Increased levels of AR protein can potentially overcome the inhibitory effects of this compound by increasing the number of receptors available for binding, even at low androgen concentrations aacrjournals.org.

Mutations in the AR ligand-binding domain (LBD) are another crucial mechanism nih.govaacrjournals.orgnih.gov. These mutations can alter the AR's sensitivity to androgens and even allow antiandrogens like this compound to act as agonists, paradoxically stimulating AR activity instead of inhibiting it nih.govnih.gov. Specific mutations such as T878A and H875Y have been shown to cause this compound to activate the AR nih.govnih.gov.

Alternative splicing of AR mRNA can lead to the production of constitutively active AR splice variants, such as AR-V7 mdpi.commdpi.comnih.govnih.gov. These variants often lack the LBD, rendering them unresponsive to this compound, which targets this domain nih.govgrandroundsinurology.com. AR-V7 can translocate to the nucleus and activate target genes in the absence of ligand binding, driving tumor growth independently of androgen or this compound presence mdpi.comnih.gov.

Increased intratumoral androgen biosynthesis can also contribute to resistance jhoponline.comaacrjournals.orggrandroundsinurology.com. Despite systemic androgen deprivation, prostate cancer cells can develop the ability to synthesize androgens de novo or from adrenal precursors, providing ligands to activate the AR and circumvent this compound's action jhoponline.comaacrjournals.org.

Furthermore, changes in the expression and posttranslational modification of AR coactivators and corepressors can enhance AR transcriptional activity even in the presence of this compound aacrjournals.orgamegroups.org. Cross-talk with other growth and survival pathways, such as PI3K/AKT/mTOR and MAPK pathways, can also lead to enhanced AR activation nih.govmdpi.comaacrjournals.org.

Non-Androgen Receptor Mediated Resistance Pathways

In some cases, prostate cancer cells can develop resistance to this compound by activating signaling pathways that are independent of the androgen receptor mdpi.commdpi.com. These pathways can compensate for the inhibited AR signaling and drive tumor growth.

The glucocorticoid receptor (GR) pathway has been implicated as a non-AR mediated resistance mechanism mdpi.commdpi.comamegroups.org. GR shares structural similarities with AR and can bind to similar DNA response elements, potentially regulating a subset of AR target genes mdpi.com. Increased GR expression has been observed after exposure to antiandrogens, suggesting a potential bypass mechanism mdpi.com.

Other signaling pathways, including the DNA repair pathway, PI3K/AKT/mTOR pathway, BRAF-MAPK pathway, and Wnt signaling pathway, have been shown to restore downstream signaling in prostate cancer through alternative proteins when AR is inhibited mdpi.comamegroups.orgmdpi.com. Activation of these pathways can promote cell survival and proliferation independently of AR activity. For instance, mutations in genes involved in the Wnt-beta-catenin pathway have been found in patients resistant to antiandrogen therapy mdpi.com.

Cross-talk between AR and other signaling pathways, such as HER2 and Src, can also contribute to resistance by enhancing AR activity or providing alternative survival signals aacrjournals.org.

Treatment-Induced Neuroendocrine Transdifferentiation

Treatment-induced neuroendocrine transdifferentiation (NEtD) is a phenomenon where prostate adenocarcinoma cells transform into neuroendocrine-like cells in response to androgen-targeted therapies, including this compound plos.orgnih.govnih.gov. This represents a significant resistance mechanism, as neuroendocrine prostate cancer (NEPC) is typically aggressive and lacks significant AR expression, rendering it resistant to AR-targeted therapies nih.govfrontiersin.orgmdpi.com.

NEtD is characterized by the loss of luminal prostate differentiation markers and AR expression, along with the acquisition of neuroendocrine features and expression of markers such as chromogranin A (CHGA), neuron-specific enolase (NSE), and synaptophysin (SYP) nih.govfrontiersin.orgmdpi.com. While the exact molecular mechanisms are still being elucidated, genetic alterations such as loss of TP53, RB1, and PTEN, and amplification of MYCN have been implicated in this lineage transition nih.govfrontiersin.org. Epigenetic modifications also play a crucial role in driving NEtD nih.govfrontiersin.org.

Studies have shown that androgen deprivation can activate NEtD programs nih.gov. For example, in vitro studies have demonstrated that low-androgen conditions can induce neuroendocrine differentiation in prostate cancer cell lines, accompanied by decreased AR and PSA levels and increased expression of NE markers nih.gov. This transdifferentiation is often associated with resistance to standard prostate cancer therapies nih.govnih.gov.

Transcription factors like TCF4 and ASCL1 have been implicated in mediating NEtD in response to antiandrogen treatment plos.orgmdpi.com. Aberrant activation of pathways like the Wnt/β-Catenin pathway and epigenetic regulators such as EZH2 can also drive NEtD and contribute to resistance mdpi.comfrontiersin.orgmdpi.com.

Vii. Drug Drug Interactions and Pharmacological Considerations

Cytochrome P450 Enzyme Inhibition Profile and Clinical Implications

In vitro studies have demonstrated that nilutamide can inhibit the activity of several liver cytochrome P-450 (CYP) isoenzymes. This inhibitory effect can lead to a reduction in the metabolic clearance of compounds that are substrates for these enzyme systems. Specifically, this compound has been shown to inhibit CYP1A2, CYP2C9, and CYP3A4 in vitro. epa.gov Studies using human liver microsomes have indicated that this compound, at concentrations expected in the human liver, inhibited the activities of hexobarbital (B1194168) hydroxylase, benzphetamine N-demethylase, benzo(a)pyrene hydroxylase, and 7-ethoxycoumarin (B196162) O-deethylase to varying degrees. uni.lu

The clinical implication of this CYP enzyme inhibition is the potential for altered pharmacokinetics of co-administered drugs. When this compound is given concurrently with other medications metabolized by the inhibited CYP enzymes, their serum concentrations may increase, potentially leading to enhanced pharmacological effects or toxicity. fishersci.fimims.comflybase.orgwikipedia.orgmims.com Data suggest that metabolic enzyme inhibition may occur upon multiple dosing of this compound. flybase.orgmims.com

Interactions with Narrow Therapeutic Index Drugs (e.g., Vitamin K Antagonists, Phenytoin (B1677684), Theophylline)

The inhibitory effect of this compound on cytochrome P450 enzymes is particularly significant when co-administered with drugs that possess a narrow therapeutic index. These are medications where small changes in systemic concentration can lead to significant changes in efficacy or toxicity.

Drugs with a low therapeutic margin, including vitamin K antagonists, phenytoin, and theophylline (B1681296), are susceptible to delayed elimination and increases in their serum half-lives when administered concurrently with this compound. fishersci.fimims.comflybase.orgwikipedia.orgmims.com This can result in the accumulation of these drugs to toxic levels. fishersci.fimims.comflybase.orgwikipedia.orgmims.com Consequently, dosage adjustments of these narrow therapeutic index drugs may be necessary to maintain therapeutic levels and avoid toxicity. fishersci.fimims.comflybase.orgwikipedia.orgmims.com

For instance, co-administration of this compound with vitamin K antagonists, such as warfarin (B611796), can increase the risk of bleeding due to elevated warfarin levels. Close monitoring of blood coagulation parameters, such as prothrombin time, is recommended when these drugs are used together, and a reduction in the dosage of the vitamin K antagonist may be required. fishersci.fiwikipedia.org

Similarly, this compound can increase the levels or effects of phenytoin and theophylline by decreasing their metabolism. mims.com Monitoring for signs of phenytoin or theophylline toxicity and adjusting their dosages as needed are important clinical considerations during concomitant therapy with this compound. mims.com

Impact on Other Hormonal Therapies

This compound's primary mechanism of action is as an antiandrogen, blocking the effects of androgens by binding to the androgen receptor. fishersci.fiflybase.orgwikipedia.org This activity is complementary to therapies that suppress androgen production, such as surgical castration (orchiectomy) or the use of gonadotropin-releasing hormone (GnRH) agonists or antagonists. fishersci.fiflybase.orgwikipedia.org

When this compound is used in combination with other hormonal therapies, particularly those targeting the androgen pathway like GnRH agonists or antagonists, the cumulative effect on androgen levels and receptor blockade requires careful management. The goal is to achieve comprehensive androgen deprivation, but this combination necessitates monitoring to avoid excessive androgen suppression or an increase in certain side effects.

Viii. Advanced Research Methodologies and Future Directions

Computational Drug Design and Analogue Development

Computational methods are increasingly being employed to design and evaluate novel Nilutamide analogues with potentially improved properties. This involves using in silico techniques to predict interactions with the androgen receptor (AR) and assess pharmacokinetic profiles. nih.govdntb.gov.uacolab.ws

Bioisosteric Replacements and Structure-Activity Relationship Studies

Bioisosteric replacement is a key strategy in developing new this compound analogues. This involves substituting specific atoms or groups within the molecule with others that have similar electronic or steric properties, aiming to modify the compound's biological activity, improve pharmacokinetic properties, or reduce toxicity while maintaining or enhancing its interaction with the target, the androgen receptor. nih.govresearchgate.netu-tokyo.ac.jp Structure-Activity Relationship (SAR) studies are integral to this process, exploring how changes in the chemical structure of this compound or its analogues affect their binding affinity to the AR and their antiandrogenic potency. nih.govacs.org

Research has synthesized organometallic complexes derived from this compound, incorporating a ferrocenyl substituent. These complexes showed varying affinities for the androgen receptor and demonstrated antiproliferative effects on both hormone-dependent and -independent prostate cancer cells. nih.gov Specifically, complexes with the ferrocenyl group at the C(5) position of the hydantoin (B18101) ring exhibited higher toxicity levels compared to those with the substituent at the N(1) position. nih.gov This suggests that structural modifications significantly influence the biological activity of this compound analogues.

In Silico ADMET Profiling and Molecular Dynamics Simulations

Computational tools are utilized for in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling of this compound analogues. nih.govresearchgate.netresearchgate.netscirp.org These predictions help in downselecting promising candidates with favorable pharmacokinetic properties and reduced potential for toxicity early in the drug discovery process. nih.govresearchgate.net

Molecular dynamics (MD) simulations are also employed to study the dynamic interactions between this compound or its analogues and the androgen receptor at an atomic level. nih.govmdpi.comjournaltocs.ac.uk These simulations provide insights into the stability of the ligand-receptor complex and the conformational changes involved in binding, aiding in the rational design of more potent and selective AR antagonists. nih.govmdpi.com For instance, MD simulations have been used to evaluate the stability of complexes formed between designed this compound analogues and the AR, identifying specific analogues with stable binding profiles over simulation periods. nih.gov

Biomarker Discovery for this compound Response and Toxicity Prediction

Identifying biomarkers that can predict a patient's response to this compound therapy or their susceptibility to its toxic effects is an active area of research. agriscigroup.usescholarship.orgnih.gov Such biomarkers could facilitate personalized treatment strategies, ensuring that patients most likely to benefit from this compound receive it, while those at high risk of toxicity might be directed towards alternative therapies. agriscigroup.usescholarship.org Research in toxicology and risk assessment highlights the importance of biomarkers in predicting tissue responses to drugs and identifying potential for damage. agriscigroup.us While general efforts in biomarker discovery for drug toxicity are ongoing, specific research focusing on biomarkers predictive of this compound response or toxicity is an area for further exploration. nih.gov

Development of Novel Combination Therapies

Investigating combinations of this compound with other therapeutic agents is a strategy to enhance efficacy and overcome resistance mechanisms. mdpi.com Combining antiandrogens with androgen deprivation therapy (ADT) is a common approach in prostate cancer treatment. mdpi.comnih.gov

Exploration of Off-Target Effects and Pleiotropic Actions

Research continues to explore potential off-target effects and pleiotropic actions of this compound beyond its primary role as an androgen receptor antagonist. nih.gov Pleiotropic effects refer to the multiple, sometimes seemingly unrelated, effects that a single drug can have in the body. Understanding these effects is crucial for a complete pharmacological profile and can potentially uncover new therapeutic applications or provide insights into observed side effects. nih.gov For instance, studies have investigated the effects of this compound on parameters of red blood cells, suggesting potential agonistic effects in certain cell types, which challenges its designation as a pure antagonist and indicates potential pleiotropic actions. nih.gov

Neurobiological and Cognitive Research (e.g., Spatial Learning and Memory)

Research into the neurobiological effects of this compound, particularly concerning cognitive functions like spatial learning and memory, is an area of ongoing investigation. This compound is known primarily as a nonsteroidal antiandrogen (NSAA) that acts as a selective antagonist of androgen receptors (AR) wikipedia.orgnih.gov. Given the established relationship between androgen receptors and cognitive aspects of the brain, studies have explored how this compound might influence these functions arakmu.ac.irsid.ir.

One study investigated the effect of this compound on spatial localization and synaptic plasticity in the hippocampus CA1 area of adolescent male rats arakmu.ac.irsid.ir. The hippocampus is a brain region crucial for spatial memory processing and undergoes significant remodeling during development nih.gov. The study utilized the Morris Water Maze to assess spatial learning. Findings indicated that intracerebroventricular (i.c.v) microinjection of this compound at a dose of 15 µg significantly improved spatial learning in the first and second training days, as evidenced by lower escape latency and traveled distance to find the hidden platform compared to the control group arakmu.ac.irsid.ir. However, increasing the treatment duration to four days did not further affect spatial learning arakmu.ac.irsid.ir. The study also examined synaptic plasticity through field potential recording but found no significant effect of this compound on fEPSP and PS arakmu.ac.irsid.ir.

While this specific study suggests a potential transient improvement in spatial learning with this compound in adolescent male rats, the broader impact of antiandrogen therapies, including this compound, on cognitive function in humans is a subject of clinical interest. Androgen deprivation therapy (ADT), which may include first-generation antiandrogens like this compound, has been associated with cognitive impairment ucsf.edu. Research highlights the importance of understanding the real impact of such therapies on cognitive functioning, especially considering their increasingly earlier and longer administration in patient populations ascopubs.org. Studies are ongoing to investigate the association between ADT and cognitive decline, including assessing biomarkers like plasma Amyloid-beta 42/40 ratio ucsf.edu. The relationship between androgen receptors and cognitive function, particularly in the hippocampus, remains a key area for further research to fully elucidate the neurobiological effects of compounds like this compound arakmu.ac.irsid.irnih.gov.

Emerging Analytical and Detection Methodologies

Precise and effective methods for detecting this compound are essential due to its presence in biological fluids and potential environmental contamination researchgate.netresearchgate.net. While various analytical techniques like spectrophotometry and micellar electro-kinetic chromatography have been used, electrochemical methods have emerged as promising alternatives due to their sensitivity, speed, cost-effectiveness, and selectivity researchgate.netmdpi.com.

Electrochemical Detection in Biological and Environmental Samples

Electrochemical sensors offer a novel strategy for measuring this compound concentrations in various samples mdpi.comresearchgate.net. Recent research has focused on developing advanced electrochemical sensors utilizing modified electrodes to enhance detection performance.

One approach involves the use of copper-metal-organic framework (Cu-MOF) decorated carbon nanofibers (f-CNF) on a glassy carbon electrode (GCE) mdpi.comresearchgate.net. This composite material demonstrated excellent electrocatalytic activity for the reduction of this compound mdpi.com. The developed sensor exhibited a broad linear range of 0.01 to 141.4 µM and a low limit of detection (LOD) of 2 nM mdpi.comresearchgate.net. It also showed good reproducibility, repeatability, and long-term stability mdpi.com. Practical application of this sensor was demonstrated by successfully determining this compound in human urine and river water samples with acceptable recovery values mdpi.com.

Another study explored the use of nickel aluminum (NiAl) layered double hydroxide (B78521) (LDH) as an efficient electrode material for this compound detection researchgate.netresearchgate.net. Fabricated on GCEs, the NiAl-LDH modified electrode displayed excellent electrocatalytic activity towards the reduction of this compound with a wide linear range of 0.029–1543.8 µM and a lower detection limit of 0.005 µM researchgate.net. The sensitivity was reported as 15.64 µA µM⁻¹ cm⁻² researchgate.net. This electrode also demonstrated good selectivity and was successfully applied for detecting this compound in spiked river water samples researchgate.net.

Furthermore, a nanocomposite of CuCo2O4 (copper cobalt oxide) and multi-walled carbon nanotube (MWCNT) anchored onto a glassy carbon electrode has been investigated for this compound detection researchgate.net. This modified electrode exhibited a wide linear detection range from 0.01 to 170 µM, a high sensitivity of 1.50 µA µM⁻¹ cm⁻², and a low detection limit of 0.01 µM researchgate.net. It also showed outstanding stability, repeatability, and practical applicability for this compound detection researchgate.net.

Research also highlights the development of a highly sensitive electrochemical sensor based on functionalized multiwalled carbon nanotubes (f-MWCNT) for this compound detection in tablet and human blood serum samples nih.gov. This sensor showed wide linear ranges (0.01-21 µM and 28-535 µM), high sensitivity (11.023 and 1.412 µA µM⁻¹ cm⁻²), and a very low detection limit of 0.2 nM nih.gov. It maintained excellent selectivity even in the presence of electrochemically active biological substances nih.gov.